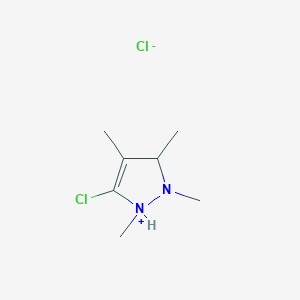
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that features a pyrazolium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the reaction of 5-chloro-1,2,3,4-tetramethyl-1H-pyrazole with a suitable chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetramethyl-1H-pyrazole: A similar compound without the chlorine substituent.
5-Bromo-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride: A brominated analogue.
5-Iodo-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride: An iodinated analogue.
Uniqueness
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where the chlorine substituent plays a crucial role.
Eigenschaften
CAS-Nummer |
821798-38-3 |
|---|---|
Molekularformel |
C7H14Cl2N2 |
Molekulargewicht |
197.10 g/mol |
IUPAC-Name |
5-chloro-1,2,3,4-tetramethyl-1,3-dihydropyrazol-1-ium;chloride |
InChI |
InChI=1S/C7H13ClN2.ClH/c1-5-6(2)9(3)10(4)7(5)8;/h6H,1-4H3;1H |
InChI-Schlüssel |
KRJFMDHTOMFXSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C([NH+](N1C)C)Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
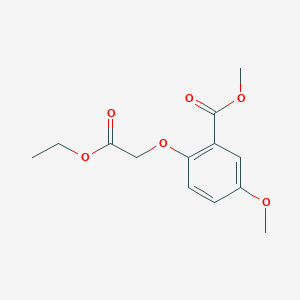
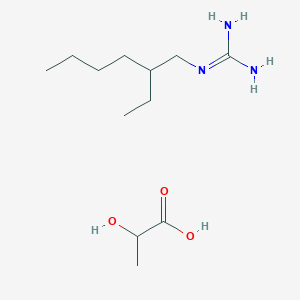
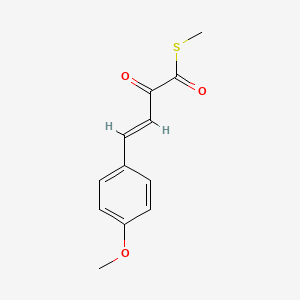
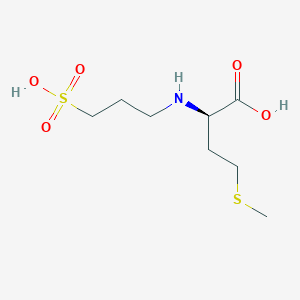
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
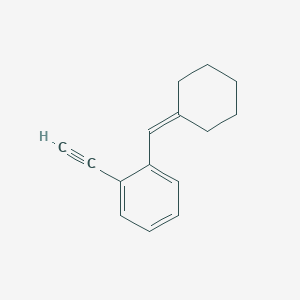

![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
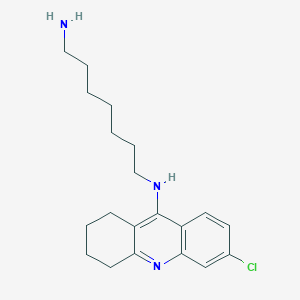
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
